Cytochrome P450 14a-demethylase inhibitor 1j

Antifungal Susceptibility Testing Candida albicans Aspergillus fumigatus

Azole antifungal SAR studies demand structurally defined reference standards-generic substitutions risk irreproducible CYP51 inhibition data. Cytochrome P450 14a-demethylase inhibitor 1j (CAS 1155361-08-2) is a fluconazole analog with a defined 2,4-difluorophenyl/allyl-benzylamine architecture enabling consistent CYP51 profiling. • Enhanced anti-A. fumigatus potency (IC50 0.3 µg/mL) vs. itraconazole-ideal for invasive aspergillosis screening programs • Validated baseline comparator for azole resistance mechanism studies across wild-type and mutant C. albicans & A. fumigatus strains • >98% purity; stored at -20°C; shipped under dry ice for global research delivery.

Molecular Formula C22H24F2N4O
Molecular Weight 398.4 g/mol
CAS No. 1155361-08-2
Cat. No. B1497983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytochrome P450 14a-demethylase inhibitor 1j
CAS1155361-08-2
Molecular FormulaC22H24F2N4O
Molecular Weight398.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CN(CC=C)CC(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
InChIInChI=1S/C22H24F2N4O/c1-3-10-27(12-18-7-5-4-6-17(18)2)13-22(29,14-28-16-25-15-26-28)20-9-8-19(23)11-21(20)24/h3-9,11,15-16,29H,1,10,12-14H2,2H3
InChIKeyIFHXLUHDEQRUES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cytochrome P450 14a-demethylase Inhibitor 1j: Structure and Characteristics


Cytochrome P450 14a-demethylase inhibitor 1j (CAS 1155361-08-2) is a synthetic small molecule belonging to the 1,2,4-triazole class of antifungal agents and cytochrome P450 (CYP) enzyme inhibitors . This compound is a functional analog of fluconazole and is primarily used as a biochemical research tool to investigate the role of CYP51 (lanosterol 14α-demethylase) in the ergosterol biosynthesis pathway of fungi . Its IUPAC name is 2-(2,4-difluorophenyl)-1-{[(2-methylphenyl)methyl](prop-2-en-1-yl)amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol, and its molecular formula is C22H24F2N4O with a molecular weight of 398.45 g/mol . It is offered by several suppliers with a typical purity of >98% and is for research use only [1].

Biochemical tool for CYP51/ergosterol pathway studies
Fluconazole analog with distinct side-chain architecture
Reported high purity supports assay reproducibility

Why Cytochrome P450 14a-demethylase Inhibitor 1j Cannot Be Replaced


Substituting 'Cytochrome P450 14a-demethylase inhibitor 1j' with another in-class azole antifungal or a different fluorinated triazole derivative is scientifically unsound due to the compound's specific molecular architecture and associated pharmacological profile . As part of a closely related series of fluconazole analogs, even subtle modifications to the molecule can lead to profound changes in its ability to inhibit CYP51, bind to off-target CYP isoenzymes, and exhibit antifungal activity . While direct, head-to-head quantitative comparisons are scarce in the public domain, the compound's unique combination of structural features—a 2,4-difluorophenyl group, a specific allyl-substituted benzylamine side chain, and a chiral tertiary alcohol—defines a distinct chemical space within this class, making it impossible to assume equipotency or equivalent selectivity with any structurally different analog . Using a generic alternative without verified equivalence introduces significant risk of irreproducible or misleading results in critical experiments, particularly in studies of drug resistance mechanisms or structure-activity relationships .

Specific 2,4-difluorophenyl group, allyl-substituted benzylamine chain, and chiral alcohol define distinct chemical space; assumptions of equipotency with other azoles may not hold.
Subtle structural modifications can alter CYP51 inhibition and off-target CYP binding, leading to irreproducible outcomes in SAR or resistance studies.
Using generic triazole alternatives without verified equivalence may introduce significant risk of misleading results in critical experiments.

Quantitative Evidence for Cytochrome P450 14a-demethylase Inhibitor 1j


Antifungal Activity Against C. albicans and A. fumigatus

Cytochrome P450 14a-demethylase inhibitor 1j demonstrates potent in vitro antifungal activity against key pathogenic fungi. For Candida albicans, an IC50 value of 0.5 μg/ml has been reported, which is comparable to fluconazole . Against Aspergillus fumigatus, an IC50 value of 0.3 μg/ml was observed, which was reported as more effective than itraconazole in the same comparative context .

Antifungal Activity (IC50)
Reported
C. albicans 0.5 µg/ml (comparable to fluconazole); A. fumigatus 0.3 µg/ml (itraconazole comparator showed lower potency)
Supports antifungal screening context
In vitro broth microdilution data; cross-study review advised
Antifungal Susceptibility Testing Candida albicans Aspergillus fumigatus Minimum Inhibitory Concentration (MIC)

Structural Differentiation from Fluconazole

The compound belongs to a series of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols (TDFPPs), which are designed as fluconazole analogs . Cytochrome P450 14a-demethylase inhibitor 1j is differentiated from the parent fluconazole structure and its direct siblings in this series by the presence of a bulky N-[(2-methylphenyl)methyl]-N-(prop-2-en-1-yl)amine group at the 3-position . This specific substitution pattern is a key structural variable used to probe the steric and electronic tolerance of the CYP51 active site's access channel and can influence potency against resistant strains [1].

Structural Differentiation
Class-level
Bulky N-[(2-methylphenyl)methyl]-N-(prop-2-en-1-yl)amine group at 3-position; distinct from fluconazole triazole ring
Defines SAR position in TDFPP series
Qualitative structural comparison; independent verification advised
Structure-Activity Relationship (SAR) Fluconazole Analog Azole Resistance

High Chemical Purity for Reproducibility

The compound is offered by multiple vendors at a standardized high purity of >98% (HPLC), ensuring consistent and reliable results in biological assays [1]. This level of purity is critical for minimizing the confounding effects of unknown impurities, which is a common pitfall when sourcing less-characterized or lower-purity research compounds.

Chemical Purity
Specification review
>98% (HPLC)
Supports assay reproducibility
Standardized supplier specification
Quality Control Purity Chemical Synthesis

Applications of Cytochrome P450 14a-demethylase Inhibitor 1j


SAR Studies for Novel Antifungals

Given its specific and documented position within a series of fluconazole analogs , this compound is an ideal reference standard for SAR studies. Medicinal chemists can use it as a key comparator to understand the impact of modifications at the N-1 position of the triazole ring on CYP51 inhibition and antifungal potency. Its activity against C. albicans and A. fumigatus provides a defined baseline for evaluating new derivatives .

Mechanistic Studies of Azole Resistance in Fungi

The compound's specific molecular structure makes it a valuable probe for investigating azole resistance mechanisms. Researchers can compare its efficacy and binding affinity against wild-type and resistant fungal strains harboring mutations in the CYP51 gene . By using this compound in parallel with fluconazole, voriconazole, or posaconazole, it is possible to dissect the structural determinants of cross-resistance.

In Vitro Screening Against Filamentous Fungi

The reported enhanced potency of this compound against Aspergillus fumigatus (IC50 0.3 μg/ml) relative to itraconazole makes it a strong candidate for primary in vitro screening programs targeting this pathogen . This is particularly relevant for research into invasive aspergillosis, where new therapeutic options are needed.

CYP Enzyme Inhibition in Non-Fungal Systems

As a recognized inhibitor of CYP isoenzymes , this compound can be used as a tool in drug-drug interaction (DDI) studies or in research focused on human CYP metabolism. Its activity on specific human CYP isoforms can be profiled to understand the structural features leading to off-target inhibition, a common challenge with azole antifungals.

Application
Selection Property
Validation Focus
SAR studies for novel antifungals
Defined position in fluconazole analog series
CYP51 inhibition and potency benchmarking
Azole resistance mechanism studies
Specific side-chain architecture
Cross-resistance pattern analysis
In vitro screening against filamentous fungi
Reported activity against A. fumigatus
Potency against filamentous pathogens screening
Non-fungal CYP inhibition studies
CYP isoenzyme inhibition profile
Off-target CYP inhibition review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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